2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 304645-39-4
Cat. No.: VC21410435
Molecular Formula: C25H22BrN3O3
Molecular Weight: 492.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304645-39-4 |
|---|---|
| Molecular Formula | C25H22BrN3O3 |
| Molecular Weight | 492.4g/mol |
| IUPAC Name | 2-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C25H22BrN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2 |
| Standard InChI Key | YXXMSVMUSHCGHX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br |
| Canonical SMILES | C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br |
Introduction
The compound 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that incorporates several key structural elements, including a piperazine ring, a benzo[de]isoquinoline core, and a 2-bromobenzoyl moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.
Synthesis Overview
The synthesis of such a compound typically involves multiple steps, including the formation of the piperazine derivative, the introduction of the bromobenzoyl group, and the coupling with the benzo[de]isoquinoline core. The process may involve reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) for peptide coupling reactions.
Synthesis Steps
-
Preparation of Piperazine Derivative:
-
Start with piperazine and introduce a protecting group if necessary.
-
React with 2-bromobenzoyl chloride to form the 4-(2-bromobenzoyl)piperazine.
-
-
Formation of Benzo[de]isoquinoline Core:
-
Synthesize or obtain the benzo[de]isoquinoline-1,3(2H)-dione core.
-
-
Coupling Reaction:
-
Couple the piperazine derivative with the benzo[de]isoquinoline core via an appropriate linker.
-
Potential Applications
Compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The specific biological activity of 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione would depend on its interactions with biological targets, which could be explored through in vitro and in vivo studies.
Biological Activity
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation by interacting with enzymes or receptors involved in inflammatory pathways. |
| Antimicrobial | Possible action against bacteria or fungi by disrupting cellular processes. |
| Anticancer | Could inhibit cancer cell growth by targeting specific cellular mechanisms. |
Related Compounds
-
2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine (CAS: 923122-18-3) is a related compound with a pyrimidine core instead of benzo[de]isoquinoline .
-
2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is another related compound with a phenyl-substituted pyrimidine core.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume